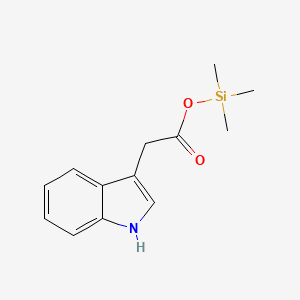

3-Indoleacetic acid, TMS

Description

Properties

CAS No. |

2078-23-1 |

|---|---|

Molecular Formula |

C13H17NO2Si |

Molecular Weight |

247.36 g/mol |

IUPAC Name |

trimethylsilyl 2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C13H17NO2Si/c1-17(2,3)16-13(15)8-10-9-14-12-7-5-4-6-11(10)12/h4-7,9,14H,8H2,1-3H3 |

InChI Key |

PNYNSYZOBWBNFR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Analytical Research on 3 Indoleacetic Acid, Tms Derivatization and Detection

Methodological Foundations of Trimethylsilylation for Indolic Compounds

The successful analysis of indolic compounds like IAA by GC-MS heavily relies on the principles of trimethylsilylation to overcome inherent chemical limitations of the analyte.

Principles of Derivatization for Enhanced Volatility and Thermal Stability

Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for a specific analytical method. restek.com For GC analysis, compounds must be volatile enough to be vaporized in the heated injector port and thermally stable enough to pass through the analytical column without degrading. researchgate.net Polar compounds, such as those containing carboxylic acid (-COOH) and amine (-NH) functional groups like 3-Indoleacetic acid, have low volatility due to strong intermolecular hydrogen bonding. restek.comsigmaaldrich.com

Silylation is the most widely employed derivatization technique for GC analysis. sigmaaldrich.com It involves replacing an active hydrogen atom in a functional group with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com This replacement of the polar -OH of the carboxylic acid and the -NH of the indole (B1671886) ring with a nonpolar TMS group disrupts the hydrogen bonding, thereby reducing the compound's polarity and increasing its volatility. researchgate.netsigmaaldrich.com The resulting TMS derivatives are also more thermally stable, preventing degradation at the high temperatures used in GC, which leads to improved chromatographic separation and enhanced detection. researchgate.netsigmaaldrich.com

Reagents and Protocols for 3-Indoleacetic Acid Trimethylsilylation

Several powerful silylating reagents are available for the derivatization of 3-Indoleacetic acid. The choice of reagent and reaction conditions can significantly influence the efficiency and outcome of the derivatization.

MSTFA is a strong and versatile trimethylsilyl donor widely used for the derivatization of polar compounds, including those with carboxylic acid and amine functionalities. researchgate.netsigmaaldrich.com It is recognized as the most volatile of the trimethylsilyl amide reagents, and its by-products are also highly volatile, which minimizes interference in the resulting chromatogram. researchgate.netchemcoplus.co.jp MSTFA is capable of derivatizing a broad range of compounds, such as amino acids, phenols, and steroids. sigmaaldrich.comsigmaaldrich.com The reactivity of MSTFA can be enhanced by the addition of a catalyst, such as Trimethylchlorosilane (TMCS). sigmaaldrich.com For difficult-to-silylate groups, like the indole N-H, a catalyst like Trimethylsilylimidazole (TMSI) may be used. sigmaaldrich.com

A general derivatization procedure involves dissolving the sample in a suitable aprotic solvent, adding an excess of MSTFA (with or without a catalyst), and heating the mixture to ensure the reaction goes to completion. sigmaaldrich.com

Table 1: Properties and Characteristics of MSTFA

| Property | Description | Source |

|---|---|---|

| Full Name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | researchgate.net |

| Acronym | MSTFA | researchgate.net |

| Function | Silylating reagent (TMS donor) | sigmaaldrich.comchemcoplus.co.jp |

| Key Advantage | High volatility of reagent and by-products, reducing chromatographic interference. | researchgate.net |

| Common Analytes | Amines, amino acids, carboxylic acids, hydroxyamines, phenols, steroids. | sigmaaldrich.comsigmaaldrich.comnist.gov |

| Catalysts | TMCS (general), TMSI (for indole N-H). | sigmaaldrich.com |

| Typical Reaction | Heating with excess reagent in an aprotic solvent. | sigmaaldrich.com |

BSTFA is another powerful and commonly used silylating reagent with a silylating strength similar to N,O-bis(trimethylsilyl)acetamide (BSA). aliyuncs.com It offers advantages over BSA, as both BSTFA and its by-products are more volatile, leading to less chromatographic interference. aliyuncs.com BSTFA effectively replaces labile hydrogens on functional groups like alcohols, phenols, and carboxylic acids with a TMS group, creating volatile and thermally stable derivatives for GC and GC-MS analysis. sigmaaldrich.comaliyuncs.com

To increase its reactivity, especially for hindered or less reactive functional groups like amides and secondary amines, BSTFA is often used in combination with a catalyst, most commonly 1-10% trimethylchlorosilane (TMCS). chemcoplus.co.jpaliyuncs.com The derivatization reaction with BSTFA is highly sensitive to moisture, so samples and solvents must be anhydrous. sigmaaldrich.comaliyuncs.com Reaction conditions can vary from standing at room temperature for easily derivatized compounds to heating at elevated temperatures (e.g., 60-75°C) for minutes to hours for more resistant compounds. sigmaaldrich.comaliyuncs.comcaltech.edu

Table 2: Derivatization Protocol using BSTFA + TMCS

| Step | Procedure | Notes | Source |

|---|---|---|---|

| 1. Sample Prep | Weigh 1-10mg of sample into a reaction vial. If in aqueous solution, evaporate to dryness. | Moisture must be excluded. | sigmaaldrich.comaliyuncs.com |

| 2. Reagent Addition | Add an excess of BSTFA, often with 1-10% TMCS as a catalyst. | A molar ratio of at least 2:1 (reagent to active hydrogen) is recommended. | sigmaaldrich.comaliyuncs.com |

| 3. Reaction | Allow the mixture to stand or heat. | Reaction time and temperature depend on the analyte. Many compounds derivatize upon dissolution; others may require heating (e.g., 70°C for 20-30 minutes). | aliyuncs.com |

| 4. Analysis | Inject an aliquot of the cooled solution directly into the GC-MS. | Use a glass injection port liner. Avoid columns with active hydrogen groups (e.g., polyethylene (B3416737) glycol). | sigmaaldrich.com |

As an alternative to silylation, aqueous chloroformate derivatization provides a method for preparing alkyl esters of 3-Indoleacetic acid. nih.gov A significant advantage of this strategy is that it is performed in an aqueous solution, which circumvents the need to completely dry the sample—a step where non-specific losses of IAA can occur. nih.gov This method, adapted from a procedure originally developed for amino acid analysis, involves the reaction of IAA with an alkyl chloroformate (e.g., ethyl chloroformate) in an aqueous medium to form the corresponding ethyl ester of IAA. researchgate.netnih.govnih.gov This derivatization makes the IAA amenable to GC-MS analysis and has been successfully applied in isotope dilution assays. researchgate.netnih.gov

Impact of Derivatization on Indole-3-acetic acid Forms (e.g., mono-, di-TMS)

3-Indoleacetic acid possesses two active hydrogen sites available for silylation: the acidic proton of the carboxylic acid group (-COOH) and the proton on the indole ring nitrogen (-NH). wikipedia.org Consequently, the derivatization process can yield different products.

The reaction can result in a mono-TMS derivative , where only the highly reactive carboxylic acid group is silylated to form the trimethylsilyl ester of 3-indoleacetic acid (IAA-TMS). nist.gov This species has a molecular weight of 247.36 g/mol . nist.gov

Under more forcing conditions or with different reagent/solvent combinations, a di-TMS derivative can be formed. researchgate.netnist.gov In this case, both the carboxylic acid group and the indole nitrogen are silylated, yielding 1-(trimethylsilyl)-1H-indole-3-acetic acid, trimethylsilyl ester (IAA-2TMS). nist.gov This species has a molecular weight of 319.55 g/mol . nist.gov

The formation of mono- versus di-TMS derivatives is not always predictable and can be inconsistent, with both forms sometimes appearing in the same sample at various ratios. researchgate.net The choice of solvent, for instance, has been shown to influence whether mono- or di-silylated products are formed for similar compounds. researchgate.net This variability underscores the importance of carefully standardizing derivatization protocols to ensure consistent and reproducible quantitative analysis of 3-Indoleacetic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Indoleacetic Acid, TMS Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For IAA, prior conversion to its TMS derivative is crucial for successful GC-MS analysis. The derivatization process typically involves reacting IAA with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This process can result in the formation of either a mono-TMS derivative (on the carboxylic acid group) or a di-TMS derivative (on both the carboxylic acid and the indole nitrogen). mdpi.comnist.govresearchgate.net

Optimization of GC Parameters for this compound Separation

Key GC parameters that are typically optimized include:

Column Selection: The choice of the capillary column is critical. Columns with a non-polar or semi-polar stationary phase are generally preferred for the analysis of TMS derivatives. The length, internal diameter, and film thickness of the column also play a significant role in the separation efficiency.

Temperature Program: A programmed temperature ramp is employed to ensure the efficient elution of the TMS-derivatized IAA. The initial temperature, ramp rate, and final temperature are adjusted to achieve good resolution between the analyte and other components in the sample matrix.

Carrier Gas Flow Rate: The flow rate of the carrier gas, typically helium or hydrogen, affects the chromatographic resolution and analysis time. Optimizing the flow rate ensures sharp, symmetrical peaks.

Injector Temperature: The injector temperature must be high enough to ensure the rapid and complete vaporization of the TMS derivative without causing thermal degradation.

Studies have shown that different silylating reagents can lead to the formation of different derivatives, which may require adjustments to the GC parameters. For instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can result in both mono- and di-TMS derivatives of IAA, each with its own retention time. mdpi.com In contrast, other reagents might predominantly yield a single derivative. The choice of derivatization reagent and the resulting derivatives must be considered when optimizing the GC method. mdpi.com

Mass Spectrometric Fragmentation Patterns and Interpretation of this compound

Mass spectrometry provides crucial information for the identification and structural elucidation of the TMS derivatives of 3-Indoleacetic acid. The fragmentation patterns observed are highly dependent on the ionization technique employed.

Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The mass spectrum of the di-TMS derivative of 3-Indoleacetic acid (3-Indoleacetic acid, 2TMS) exhibits a characteristic fragmentation pattern. nist.govnist.govmassbank.eu

The molecular ion ([M]⁺) for the di-TMS derivative is observed at a mass-to-charge ratio (m/z) of 319. nist.govnist.gov However, the molecular ion is often of low abundance due to the extensive fragmentation.

The EI mass spectra of TMS-derivatized indolic compounds, including 3-Indoleacetic acid, display several characteristic fragment ions that are diagnostic for the presence of the TMS group and the indole moiety. umn.eduresearchgate.net

A prominent fragment ion is often observed at m/z 73, which corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺. researchgate.net The loss of a methyl group (CH₃) from the molecular ion results in a significant [M-15]⁺ ion.

For the di-TMS derivative of IAA, key fragment ions include:

m/z 202: This prominent ion is characteristic of the quinolinium ion formed after cleavage of the side chain.

m/z 130: This ion corresponds to the indole moiety. nih.gov

The fragmentation of TMS derivatives can be complex, and the relative abundances of the fragment ions can be influenced by stereochemistry and the position of the TMS group. researchgate.net

Table 1: Characteristic Fragment Ions in the EI Mass Spectrum of 3-Indoleacetic acid, di-TMS derivative.

| m/z | Proposed Fragment |

| 319 | [M]⁺ |

| 304 | [M-CH₃]⁺ |

| 202 | Quinolinium ion |

| 130 | Indole moiety |

| 73 | [Si(CH₃)₃]⁺ |

Quantitative Analysis of this compound

Accurate quantification of 3-Indoleacetic acid is essential in many biological studies. The internal standard method is widely employed in GC-MS to correct for variations in sample preparation and instrument response.

The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry. lgcstandards.comcrimsonpublishers.com These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). umn.edulgcstandards.com

For the analysis of 3-Indoleacetic acid, commercially available stable isotope-labeled standards such as [²H₅]IAA or [¹³C₆]IAA are commonly used. umn.edunih.gov These standards are added to the sample at the beginning of the extraction procedure and co-elute with the endogenous, unlabeled IAA during GC separation.

The quantification is based on the ratio of the peak areas of a specific ion from the native analyte to the corresponding ion from the stable isotope-labeled internal standard. This approach minimizes errors arising from sample loss during preparation and variations in ionization efficiency. lgcstandards.com For example, in the analysis of the methyl ester of IAA, ions at m/z 190 and 130 for the native compound and m/z 195 and 135 for [²H₅]IAA can be monitored. nih.gov The use of ¹³C₆-labeled IAA offers advantages such as non-exchangeability of the isotope label and identical chromatographic properties to the unlabeled compound. umn.edu

Selected Ion Monitoring (SIM) for Enhanced Sensitivity and Specificity

Selected Ion Monitoring (SIM) is a gas chromatography-mass spectrometry (GC-MS) technique that significantly enhances the sensitivity and specificity of analysis. wikipedia.orgresearchgate.net Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few specific ions of interest. wikipedia.org For the trimethylsilyl (TMS) derivative of 3-Indoleacetic acid (IAA), this involves monitoring characteristic ions generated during its fragmentation. This targeted approach increases the dwell time on the selected ions, improving the signal-to-noise ratio and thereby lowering the limits of detection. researchgate.net

The specificity of SIM mode arises from monitoring ions that are unique to the target analyte. In the case of the di-TMS derivative of IAA, characteristic fragment ions are selected for quantification and confirmation. nist.gov For instance, the EI mass spectrum of IAA, 2TMS derivative shows several ions, and specific, abundant ions would be chosen for a SIM method. nist.gov This selectivity allows for the accurate quantification of IAA even in complex biological matrices where other compounds might co-elute. nih.govnih.gov Research has shown that this method provides a reliable estimate of the free IAA content in plant extracts. nih.gov The choice of which ions to monitor is critical; typically, a more abundant ion is used for quantification to maximize sensitivity, while other qualifier ions are used for confirmation. taylorandfrancis.com This targeted analysis can increase sensitivity by one to two orders of magnitude compared to full-scan mode. researchgate.net

Comprehensive Metabolite Profiling Incorporating this compound

The derivatization of compounds, such as the conversion of IAA to its TMS derivative, is an essential step in preparing samples for comprehensive metabolite profiling by GC-MS. mdpi.comnih.gov This process increases the volatility and thermal stability of otherwise non-volatile compounds like organic acids, amino acids, and sugars, making them suitable for GC analysis. nih.govtcichemicals.com GC-MS-based metabolite profiling is a robust and highly sensitive platform that allows for the simultaneous measurement of hundreds of chemically diverse low-molecular-weight metabolites from a single sample. researchgate.netspringernature.comresearchgate.net

The inclusion of IAA-TMS in these profiles provides crucial insights into the metabolic state of an organism, particularly in plants. creative-proteomics.comnih.gov These profiling techniques are not limited to a single compound class but can encompass a wide range of primary and secondary metabolites, offering a holistic view of cellular metabolism. mdpi.comnih.gov

Application in Plant Metabolomics

In plant metabolomics, GC-MS based profiling is a powerful tool for functional genomics and for understanding plant responses to environmental or genetic changes. researchgate.netresearchgate.net By simultaneously quantifying multiple phytohormones (as their TMS derivatives) and other metabolites, researchers can study the intricate interplay and crosstalk between different signaling pathways. creative-proteomics.comnih.gov For example, a general screen using GC-MS was employed to identify various IAA conjugates in Arabidopsis, revealing new insights into IAA metabolism during vegetative growth. nih.gov

This comprehensive analysis helps to elucidate how plants regulate growth and development and respond to stress. researchgate.netcreative-proteomics.com The ability to measure trace amounts of hormones like IAA alongside other key metabolites provides a more complete picture of the hormone's role in physiological processes. creative-proteomics.com

Inclusion of Secondary Metabolites and N-Containing Cyclic Structures in Analytical Profiling

Metabolite profiling using GC-MS is not restricted to primary metabolites and hormones. The technique is also adept at detecting a wide array of other compounds, including secondary metabolites and various cyclic structures, after appropriate derivatization. mdpi.comresearchgate.net Phenolic compounds, for instance, can be efficiently detected and identified using GC-MS profiling. researchgate.netresearchgate.net

Furthermore, the analysis of nitrogen-containing compounds is a critical aspect of understanding plant and microbial metabolism. GC-MS is a powerful tool for analyzing N-containing cyclic compounds, such as indoles, pyridines, and quinolines. researchgate.netnih.gov These analyses can be performed on complex biological samples to identify and quantify a range of N-containing species. nih.govcopernicus.org The derivatization step, often silylation, is crucial for making these compounds amenable to GC-MS analysis. mdpi.com This broad analytical window allows researchers to investigate the complex network of metabolic pathways involving both primary and secondary metabolites, including IAA and other N-containing heterocyclic structures.

Complementary Analytical Techniques for Indole-3-acetic Acid (Precursor to IAA-TMS) Quantification

While GC-MS of the TMS derivative is a powerful technique, other analytical methods are widely used for the quantification of the underivatized precursor, Indole-3-acetic acid (IAA). These methods, primarily based on liquid chromatography, offer advantages for analyzing non-volatile and thermally unstable compounds without the need for derivatization. creative-proteomics.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and particularly with tandem mass spectrometry (HPLC-MS/MS), has become an essential and widely used technique for the analysis of phytohormones like IAA. mdpi.comnih.govfrontiersin.orgnih.gov This method allows for the direct analysis of IAA in crude or partially purified plant extracts, offering high sensitivity and specificity. nih.govacademicjournals.org

HPLC-MS/MS provides a significant advantage by enabling the simultaneous quantification of multiple plant hormones and their metabolites in a single run. creative-proteomics.comfrontiersin.org This capability is crucial for studying hormonal crosstalk and interactions. creative-proteomics.com The technique has been successfully applied to quantify IAA and its amino acid conjugates in various plant tissues, including rice and Arabidopsis. nih.govtandfonline.comnih.gov The detection limits for IAA using HPLC-MS/MS can be very low, often in the femtomole range, allowing for analysis from small amounts of tissue. tandfonline.comnih.gov For instance, one method reported a detection limit of 3.8 fmol for IAA. tandfonline.comnih.gov The high selectivity of the tandem mass spectrometry, often using Multiple Reaction Monitoring (MRM), simplifies sample clean-up procedures. tandfonline.commdpi.com

| Compound | Technique | Matrix | Detection Limit |

|---|---|---|---|

| IAA | HPLC-ESI-MS/MS | Rice | 3.8 fmol |

| IAA-Amino Acid Conjugates | HPLC-ESI-MS/MS | Rice | 0.4–2.9 fmol |

| IAA | UPLC/ESI-MS/MS | Eucalyptus Leaves | Linearity Range: 10–70 ng/mL |

| IAA | LC-MS/MS | Bacterial Culture | 0.05 µM |

| IAA Metabolites | LC-MS/MS | Arabidopsis | 0.02-0.1 pmol |

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High-Pressure Liquid Chromatography (UPLC), an evolution of HPLC, utilizes smaller particle sizes in the column stationary phase, resulting in higher resolution, increased sensitivity, and significantly shorter analysis times. jabonline.in When coupled with tandem mass spectrometry (UPLC-MS/MS), it represents one of the most powerful and efficient methods for phytohormone analysis. mdpi.comfrontiersin.org

UPLC-MS/MS has been successfully used for the rapid and sensitive quantification of IAA in very small amounts of plant tissue (around 10 mg). jabonline.infrontiersin.org The method's high throughput allows for the analysis of large sample sets, which is advantageous for studies on the dynamic changes of hormone levels. frontiersin.org For example, a UPLC-MS/MS method was developed to quantify IAA in eucalyptus leaf extracts with a short run time of 6 minutes. jabonline.inresearchgate.net The high selectivity and sensitivity are often achieved by operating the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for the target analyte, minimizing interferences from the complex plant matrix. jabonline.inresearchgate.net This advanced technique enables the simultaneous profiling of multiple hormone classes, providing a comprehensive understanding of their roles in plant physiology. frontiersin.org

Isotope Tracing and Labeling Experiments for Biosynthetic Pathway Elucidation

Isotope tracing is a powerful analytical methodology used to unravel the intricate biosynthetic pathways of 3-Indoleacetic acid (IAA). This technique involves the introduction of precursor molecules enriched with stable (non-radioactive) heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. youtube.com As the organism metabolizes these precursors, the heavy isotopes are incorporated into the resulting IAA and its intermediates. Subsequent analysis, typically involving derivatization and mass spectrometry, allows researchers to trace the metabolic fate of the labels and thus elucidate the active biosynthetic routes.

The trimethylsilyl (TMS) derivatization of IAA is a critical step for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The process renders the polar IAA molecule more volatile and thermally stable, which is necessary for GC analysis. The resulting TMS ester can be readily separated and identified by the mass spectrometer. When combined with isotope labeling, this method allows for the precise differentiation and quantification of labeled and unlabeled IAA pools within a sample.

Principles of Isotope Labeling for Pathway Determination

The fundamental principle of these experiments is to feed a biological system, such as a plant seedling or a microbial culture, with a specific isotopically labeled compound that is a suspected precursor in an IAA biosynthesis pathway. nih.govnih.gov There are several known pathways for IAA synthesis, including the indole-3-pyruvate (IPA), tryptamine (B22526) (TAM), and indole-3-acetamide (B105759) (IAM) routes, most of which originate from L-tryptophan. researchgate.netnih.govplos.org

By labeling a potential precursor, researchers can test its role in IAA production. If the heavy isotope label from the precursor is detected in the IAA pool, it provides strong evidence that the pathway involving that precursor is active within the organism. The degree and rate of label incorporation can offer further insights into the dynamics and relative importance of different pathways. nih.govplos.org

Research Findings from Labeling Experiments

Deuterium (²H) Labeling:

Deuterium labeling has been instrumental in both quantifying endogenous IAA and tracking its biosynthesis. One common approach is to use polydeuterated IAA, such as 4,5,6,7-tetradeutero-IAA (d₄-IAA) or 2,4,5,6,7-pentadeutero-IAA (d₅-IAA), as an internal standard for quantification by GC-MS. nih.gov These standards are chemically identical to native IAA but have a higher mass, allowing them to be distinguished by the mass spectrometer. This method increases accuracy by correcting for sample loss during extraction and analysis. nih.govnih.gov

In pathway elucidation studies, researchers have supplied organisms with deuterated water (²H₂O). nih.gov The deuterium atoms can be incorporated into IAA and its precursors during their synthesis. By measuring the rate of deuterium incorporation into compounds like indole-3-pyruvic acid (IPA) and tryptophan, scientists can infer their precursor-product relationship with IAA. nih.gov For instance, studies in tomato shoots showed that IPA became labeled with deuterium at a rate consistent with it being a primary precursor to IAA. nih.gov

The table below illustrates the mass-to-charge (m/z) values monitored in a typical GC-MS Selected Ion Monitoring (SIM) experiment for analyzing di-TMS-derivatized IAA and a deuterated internal standard. The key fragment at m/z 202 corresponds to the trimethylsilylated indolemethyl cation.

| Compound | Description | Molecular Ion (M⁺) m/z | Key Fragment Ion m/z |

|---|---|---|---|

| IAA-diTMS | Native Indole-3-acetic acid, derivatized with two Trimethylsilyl groups. | 319 | 202 |

| [²H₅]-IAA-diTMS | Pentadeuterated Indole-3-acetic acid standard, derivatized. nih.gov | 324 | 207 |

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling:

Labeling with ¹³C and ¹⁵N provides more specific information about which parts of a precursor molecule are incorporated into the final product. For example, feeding experiments using [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole in Arabidopsis seedlings have been used to trace label incorporation into various indolic compounds, confirming their roles in the IAA biosynthetic network. nih.govplos.org

By using fully labeled tryptophan ([¹³C₁₁], [¹⁵N₂]-Trp), researchers can definitively trace the conversion of tryptophan to IAA. The detection of a corresponding mass shift in the IAA pool confirms the activity of a tryptophan-dependent pathway. nih.gov This approach is central to the Stable Isotope Labeled Kinetics (SILK) methodology, which tracks the turnover rates of pathway precursors and products over very short time scales, offering detailed information on the dynamic regulation of IAA metabolism. nih.govnih.gov

The following table demonstrates how feeding different ¹³C-labeled precursors would result in predictable mass increases in the di-TMS derivative of IAA, assuming the precursor is part of an active biosynthetic pathway.

| Labeled Precursor Fed | Biosynthetic Pathway Investigated | Expected Mass of Labeled IAA-diTMS (m/z) | Mass Shift (amu) |

|---|---|---|---|

| Unlabeled Tryptophan | Baseline (Native) | 319 | 0 |

| [¹³C₆]-Tryptophan (Benzene Ring Labeled) | Trp-Dependent Pathways | 325 | +6 |

| [¹³C₁₁]-Tryptophan (Fully Labeled) | Trp-Dependent Pathways researchgate.net | 330 | +11 |

| [¹³C₆]-Anthranilate | Trp-Independent/Early Trp Pathway nih.govplos.org | 325 | +6 |

Biosynthetic Pathways of Indole 3 Acetic Acid Precursor to 3 Indoleacetic Acid, Tms

Tryptophan-Dependent Indole-3-acetic Acid Biosynthesis Pathways

The majority of IAA in plants is synthesized from L-tryptophan through several interconnected pathways. researchgate.netnih.govjircas.go.jp These pathways are named after their key intermediates and include the Indole-3-Pyruvic Acid (IPyA) pathway, the Indole-3-Acetamide (B105759) (IAM) pathway, the Tryptamine (B22526) (TAM) pathway, and the Indole-3-acetaldoxime (IAOx) pathway. nih.govmdpi.com The IPyA pathway is now considered the main route for IAA biosynthesis in many plant species. jircas.go.jpnih.gov

The Indole-3-Pyruvate (IPyA) pathway is a two-step enzymatic process that is central to auxin production in plants like Arabidopsis. jircas.go.jpnih.gov This pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA), which is then converted to IAA. jircas.go.jpoup.com It is considered the primary route for IAA biosynthesis. nih.gov

The initial step of the IPyA pathway is catalyzed by the Tryptophan Aminotransferase (TAA) family of enzymes, which belong to the pyridoxal-5'-phosphate (PLP) dependent enzyme superfamily. nih.gov In Arabidopsis, this family includes TAA1 (Tryptophan Aminotransferase of Arabidopsis 1) and related proteins (TARs). jircas.go.jpnih.gov These enzymes facilitate the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). jircas.go.jpnih.govoup.com The TAA/TAR genes are highly conserved across the plant kingdom, highlighting their fundamental role in auxin synthesis. nih.gov

The second step in the IPyA pathway is mediated by the YUCCA (YUC) family of flavin monooxygenases. jircas.go.jpoup.com These enzymes catalyze the conversion of IPyA to IAA. jircas.go.jpresearchgate.net The YUC gene family is essential for various developmental processes, and their overexpression leads to auxin overproduction. nih.gov The catalytic mechanism involves the reduction of the FAD cofactor in the YUC enzyme by NADPH, which then reacts with oxygen to form a C4a-(hydro)peroxy FAD intermediate that subsequently reacts with IPyA to produce IAA. researchgate.net Genetic and biochemical evidence has firmly established that the TAA and YUC enzyme families function together in this principal auxin biosynthetic pathway. nih.govoup.comcapes.gov.br

In many bacteria and some fungi, the IPyA pathway involves an additional enzyme, Indole-3-Pyruvate Decarboxylase (IPDC). ebi.ac.ukresearchgate.netcreativebiolabs.net This thiamine (B1217682) pyrophosphate-dependent enzyme catalyzes the decarboxylation of IPyA to form indole-3-acetaldehyde (IAAld). ebi.ac.ukresearchgate.netfrontiersin.org The gene encoding IPDC, ipdC, has been identified and characterized in several plant-associated bacteria. researchgate.net Knocking out the ipdC gene significantly reduces IAA biosynthesis in these organisms. researchgate.net While crucial in microorganisms, the direct involvement of a homologous IPDC in the primary plant IPyA pathway has been questioned, with evidence pointing towards the direct conversion of IPyA to IAA by YUCCA enzymes in plants. nih.govplos.org

Indole-3-pyruvic acid (IPyA) is the key intermediate in the IPyA pathway, formed from the transamination of tryptophan by TAA enzymes. oup.comoup.com It is a relatively unstable compound. plos.orgnih.gov In the subsequent step in plants, IPyA is directly converted to IAA by YUCCA flavin monooxygenases. plos.orgnih.gov

Indole-3-acetaldehyde (IAAld) is another important intermediate in auxin biosynthesis. researchgate.netoup.com In the bacterial IPyA pathway, IAAld is produced from the decarboxylation of IPyA by IPDC. researchgate.netresearchgate.net It is then oxidized to IAA. researchgate.net IAAld is also an intermediate in other tryptophan-dependent pathways, such as the tryptamine (TAM) pathway. nih.govnih.gov Like IPyA, IAAld is an unstable compound. plos.orgnih.gov

Table 1: Key Enzymes and Intermediates in the IPyA Pathway

| Component | Function/Role | Organism(s) |

|---|---|---|

| Tryptophan Aminotransferase (TAA) | Converts L-tryptophan to Indole-3-Pyruvic Acid (IPyA) jircas.go.jpnih.govoup.com | Plants jircas.go.jp |

| YUCCA (YUC) Flavin Monooxygenases | Converts Indole-3-Pyruvic Acid (IPyA) to Indole-3-acetic acid (IAA) jircas.go.jpresearchgate.net | Plants jircas.go.jp |

| Indole-3-Pyruvate Decarboxylase (IPDC) | Converts Indole-3-Pyruvic Acid (IPyA) to Indole-3-acetaldehyde (IAAld) ebi.ac.ukresearchgate.net | Bacteria, Fungi researchgate.netcreativebiolabs.net |

| Indole-3-Pyruvic Acid (IPyA) | Key intermediate formed from tryptophan oup.comoup.com | Plants, Bacteria, Fungi jircas.go.jpresearchgate.net |

| Indole-3-Acetaldehyde (IAAld) | Intermediate formed from IPyA (in bacteria/fungi) or tryptamine researchgate.netnih.gov | Bacteria, Fungi, Plants researchgate.netnih.gov |

Indole-3-Acetamide (IAM) Pathway

The Indole-3-Acetamide (IAM) pathway is another significant route for tryptophan-dependent IAA biosynthesis, particularly well-characterized in plant-associated bacteria. researchgate.netresearchgate.net This pathway involves a two-step reaction. researchgate.netoup.com First, tryptophan is converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. nih.govoup.com Subsequently, IAM is hydrolyzed to IAA by an IAM hydrolase, encoded by the iaaH gene. nih.govoup.com

While initially thought to be specific to bacteria, evidence now suggests the existence of an IAM pathway in plants as well. oup.comnih.gov Genes encoding for indole-3-acetamide hydrolase, such as AMI1 in Arabidopsis thaliana, have been identified, indicating that plants possess the machinery to convert IAM to IAA. oup.comnih.govoup.com In Arabidopsis, a significant portion of IAM is reported to be derived from indole-3-acetaldoxime (IAOx). oup.com The IAM pathway is also utilized by some fungal endophytes to synthesize IAA. mdpi.com

Table 2: Enzymes of the Indole-3-Acetamide (IAM) Pathway

| Enzyme | Gene | Reaction Catalyzed | Organism(s) |

|---|---|---|---|

| Tryptophan-2-monooxygenase | iaaM / aux1 / tms1 | Tryptophan → Indole-3-acetamide (IAM) nih.govoup.com | Bacteria oup.com |

| Indole-3-acetamide hydrolase | iaaH / aux2 / tms2 / AMI1 | Indole-3-acetamide (IAM) → Indole-3-acetic acid (IAA) nih.govoup.comnih.gov | Bacteria, Plants oup.comnih.gov |

Tryptamine (TAM) Pathway

The Tryptamine (TAM) pathway is another significant route for IAA biosynthesis in both plants and microorganisms. nih.gov This pathway also begins with tryptophan and proceeds through the intermediate tryptamine. youtube.com

The first committed step in the TAM pathway involves the decarboxylation of tryptophan to form tryptamine. nih.govyoutube.com This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC), a pyridoxal-5'-phosphate (PLP) dependent enzyme. nih.gov This cytosolic enzyme is widespread in the plant kingdom and is a key entry point for the biosynthesis of various tryptamine-derived secondary metabolites, including terpenoid indole (B1671886) alkaloids like reserpine. youtube.comnih.govwikipedia.org In the bacterium Ruminococcus gnavus, tryptophan decarboxylase catalyzes this conversion, and it is noted to have weaker activity with other amino acids like tyrosine and phenylalanine. uniprot.org

Following its synthesis, tryptamine is converted to indole-3-acetaldehyde (IAAld). This oxidative deamination is carried out by an amine oxidase. nih.gov In mammals, both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are involved in the metabolism of tryptamine to produce indole-3-acetaldehyde. wikiwand.comwikipedia.org The final step, the conversion of indole-3-acetaldehyde to IAA, is then performed by an aldehyde dehydrogenase. nih.gov While the TAM pathway is established in plants and some microorganisms, the specific amine oxidases involved in the conversion of tryptamine to IAAld in many microbes are not yet fully characterized. nih.gov

Tryptamine serves as the central intermediate in this pathway. nih.gov Produced from the decarboxylation of tryptophan, it acts as a precursor for IAA. nih.gov Studies in pea (Pisum sativum) have provided clear evidence for the operation of the TAM pathway, identifying tryptamine and other downstream intermediates as endogenous compounds and demonstrating the conversion of labeled tryptamine to IAA. nih.govnih.govoup.com Tryptamine itself is also a precursor for a variety of other biologically active compounds in plants and other organisms. wikipedia.org

| Component | Enzyme | Function |

| Enzyme 1 | Tryptophan Decarboxylase | Converts Tryptophan to Tryptamine (TAM). youtube.comnih.gov |

| Intermediate | Tryptamine (TAM) | Precursor molecule for the subsequent oxidation step. nih.gov |

| Enzyme 2 | Amine Oxidase | Converts Tryptamine to Indole-3-acetaldehyde. nih.gov |

| Enzyme 3 | Aldehyde Dehydrogenase | Converts Indole-3-acetaldehyde to Indole-3-acetic acid (IAA). nih.gov |

Table 4: Key Components of the Tryptamine (TAM) Pathway.

Indole-3-Acetonitrile (B3204565) (IAN) Pathway

The Indole-3-Acetonitrile (IAN) pathway is a significant route for IAA biosynthesis, particularly in certain plant species like Arabidopsis thaliana. nih.govresearchgate.net This pathway involves the conversion of tryptophan to Indole-3-acetaldoxime (IAOx), which is then metabolized to IAN before its final conversion to IAA. nih.govresearchgate.net

The initial and rate-limiting step in the IAN pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a reaction catalyzed by specific cytochrome P450 monooxygenases. nih.govcabidigitallibrary.org In Arabidopsis, two key enzymes, CYP79B2 and CYP79B3, are responsible for this conversion. nih.gov These enzymes are critical, as demonstrated by genetic studies where cyp79B2/cyp79B3 double knockout mutants are devoid of camalexin (B168466) and indole glucosinolates, which also derive from IAOx. nih.gov

In-planta evidence has solidified the role of these enzymes in auxin biosynthesis. nih.gov Plants engineered to overexpress CYP79B2 exhibit phenotypes characteristic of auxin overproduction and contain elevated levels of free IAA. nih.gov Conversely, cyp79B2 cyp79B3 double mutants show reduced IAA levels and growth defects consistent with partial auxin deficiency. nih.govbiorxiv.org This establishes that the formation of IAOx by CYP79B2 and CYP79B3 is a crucial step not only for secondary metabolism but also for the production of IAA. nih.govnih.gov While CYP79B2 and CYP79B3 are central to this pathway in Arabidopsis, the IAN pathway itself is not considered universal, as orthologues of these genes are not present in all plant species. researchgate.net

The pathway from IAOx to IAA can also proceed through another intermediate, indole-3-acetamide (IAM), indicating a complex network for IAOx metabolism. researchgate.netbiorxiv.org Feeding studies using labeled IAOx in cyp79B-deficient mutants showed efficient incorporation of the label into both IAN and IAA, confirming the direct precursor-product relationship in this pathway. researchgate.net

Tryptophan Side-Chain Oxidase (TSO) Pathway

The Tryptophan Side-Chain Oxidase (TSO) pathway represents a more direct route for tryptophan-dependent IAA synthesis. In this pathway, tryptophan is directly converted to indole-3-acetaldehyde (IAAld) by the enzyme tryptophan side-chain oxidase. nih.govnih.gov Subsequently, IAAld is oxidized to form IAA, a reaction catalyzed by an indole-3-acetaldehyde dehydrogenase. nih.gov

Tryptophan-Independent Indole-3-acetic Acid Biosynthesis Pathways

Besides the well-documented tryptophan-dependent routes, plants and some microorganisms can synthesize IAA through tryptophan-independent pathways. nih.govpnas.org This alternative synthesis route was first proposed based on observations in tryptophan auxotrophs of maize (Zea mays) and Arabidopsis thaliana, which, despite being deficient in tryptophan synthesis, accumulated higher-than-normal levels of IAA. pnas.orgnih.govscilit.com In these pathways, IAA is synthesized from precursors such as indole or indole-3-glycerol phosphate (B84403) (IGP), effectively bypassing tryptophan as an intermediate. researchgate.netpnas.org

Genetic and Enzymatic Characterization of Non-Tryptophan Dependent Routes

The genetic and enzymatic basis of the Trp-independent pathway has remained elusive for a long time, with many components still uncharacterized. pnas.orgnih.gov However, recent research has provided significant insights. A key enzyme proposed to initiate this pathway is a cytosol-localized indole synthase (INS). pnas.orgresearchgate.net In Arabidopsis, the ins mutant showed defects in the Trp-independent pathway and displayed impaired embryonic development, demonstrating the physiological importance of this route. pnas.orgnih.gov Feeding experiments using labeled precursors, such as 13C6-anthranilic acid, showed that IAA synthesis was dramatically impaired in the ins-1 mutant, providing strong evidence for INS's role. researchgate.net

The existence of this pathway is further supported by studies in the bacterium Micrococcus aloeverae, which was shown to produce IAA in a medium lacking tryptophan, indicating a functional Trp-independent route. nih.gov Despite these advances, the complete sequence of enzymes and intermediates remains an active area of research. nih.gov The characterization is complex because of the potential for multiple, localized pools of precursors and the intricate regulation and crosstalk between the Trp-dependent and Trp-independent pathways. nih.gov

Data Tables

Table 1: Key Enzymes in Indole-3-acetic Acid Biosynthetic Pathways

| Pathway | Enzyme | Gene(s) | Function | Organism Example |

| Indole-3-Acetonitrile (IAN) | Cytochrome P450 Monooxygenase | CYP79B2, CYP79B3 | Converts Tryptophan to Indole-3-acetaldoxime (IAOx) | Arabidopsis thaliana nih.gov |

| Nitrilase | NIT1, NIT2, NIT3 | Converts Indole-3-acetonitrile (IAN) to IAA | Arabidopsis thaliana nih.gov | |

| Tryptophan Side-Chain Oxidase (TSO) | Tryptophan Side-Chain Oxidase | Not fully characterized | Converts Tryptophan to Indole-3-acetaldehyde (IAAld) | Pseudomonas fluorescens nih.gov |

| Aldehyde Dehydrogenase | Not fully characterized | Converts Indole-3-acetaldehyde (IAAld) to IAA | Pseudomonas fluorescens nih.gov | |

| Tryptophan-Independent | Indole Synthase | INS | Initiates the pathway from an indole precursor | Arabidopsis thaliana pnas.org |

Table 2: Research Findings from Genetic Studies on IAA Biosynthesis

| Study Type | Mutant/Genetic Modification | Key Finding | Implication | Reference |

| Overexpression | Overexpression of CYP79B2 | Elevated free IAA levels; auxin overproduction phenotypes. | CYP79B2 is a critical enzyme in IAA biosynthesis. | nih.gov |

| Knockout Mutant | cyp79b2 cyp79b3 double mutant | Reduced IAA levels; growth defects; lack of camalexin and indole glucosinolates. | CYP79B2/B3 are essential for the IAOx branch point for IAA and secondary metabolites. | nih.govnih.gov |

| Mutagenesis | P. fluorescens mutant lacking TSO activity | Five-fold reduction in IAA synthesis from tryptophan by resting cells. | The TSO pathway is a major contributor to IAA production in this bacterium. | nih.gov |

| Auxotroph Mutant | trp2 and trp3 mutants of Arabidopsis | Accumulate higher levels of IAA despite lower Trp levels. | Provides evidence for a Trp-independent IAA synthesis pathway. | pnas.org |

| Knockout Mutant | ins mutant of Arabidopsis | Defective in Trp-independent IAA biosynthesis; lethal embryonic defects. | Indole synthase is a key, physiologically important enzyme in the Trp-independent pathway. | pnas.orgnih.gov |

Metabolism and Catabolism of Indole 3 Acetic Acid Relevant to 3 Indoleacetic Acid, Tms Precursor

Conjugation of Indole-3-acetic Acid with Amino Acids

A primary mechanism for regulating IAA levels is through its conjugation to various molecules, including amino acids. nih.gov This process serves to store, transport, and ultimately control the amount of active IAA within the plant. nih.gov

Formation of Indoleacetylaspartic Acid and Other Conjugates

The formation of amide-linked conjugates between IAA and amino acids is a key metabolic pathway. researchgate.net Among the most common and extensively studied conjugates is indole-3-acetylaspartic acid (IAAsp). nih.govnih.gov The synthesis of these conjugates is catalyzed by a family of enzymes known as GH3 amido synthetases. nih.gov These enzymes facilitate the attachment of amino acids to the carboxyl group of IAA, rendering it inactive. nih.gov The formation of IAAsp is often considered an irreversible step leading towards the catabolism of IAA. nih.gov In mung bean cuttings, for instance, the level of [14C]IAAsp increased rapidly within the first day of treatment with [14C]IAA, while the free [14C]IAA was quickly metabolized. nih.govnih.gov

Beyond aspartic acid, IAA can be conjugated to a variety of other amino acids. nih.gov The specific conjugates formed can vary between plant species and even different tissues within the same plant. frontiersin.org

Identification of Conjugated Metabolites (e.g., Glycine, Alanine (B10760859), Valine Conjugates)

A diverse array of IAA-amino acid conjugates has been identified in various plant species. In Arabidopsis thaliana, conjugates with alanine (IAA-Ala), leucine (B10760876) (IAA-Leu), aspartic acid (IAA-Asp), and glutamic acid (IAA-Glu) have been detected in seedlings. nih.gov Further studies have confirmed the presence of conjugates with glycine, phenylalanine, and valine in the seeds of Helleborus niger. frontiersin.org The identification of these metabolites has been largely accomplished through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govasm.org

The GH3 family of enzymes exhibits varying substrate specificities. For example, some Arabidopsis GH3 enzymes have been shown to conjugate IAA with a broad range of amino acids in vitro, including alanine, aspartic acid, phenylalanine, and tryptophan. nih.gov The enzyme indole-3-acetic acid-amido synthetase GH3.5, for instance, is highly reactive with glutamate, glutamine, tryptophan, aspartate, alanine, leucine, phenylalanine, glycine, tyrosine, methionine, isoleucine, and valine. genophore.com

Catabolic Pathways and Enzymes Involved in Indole-3-acetic Acid Degradation

The breakdown of IAA, or catabolism, is another crucial process for maintaining hormonal balance. ontosight.ai This degradation can occur through various oxidative pathways mediated by specific enzymes. ontosight.ai

Catechol 1,2-Dioxygenase Activity in IAA Catabolism

One of the key catabolic routes for IAA involves its aerobic degradation to catechol. nih.govresearchgate.net This pathway is particularly well-characterized in bacteria. researchgate.net The resulting catechol is then further metabolized by enzymes such as catechol 1,2-dioxygenase. researchgate.netuniprot.org

Catechol 1,2-dioxygenase is an intradiol dioxygenase that catalyzes the oxidative cleavage of the aromatic ring of catechol, specifically between the two hydroxyl groups, to produce cis,cis-muconic acid. wikipedia.org This enzyme utilizes a non-heme iron(III) (Fe³⁺) cofactor in its active site to facilitate this reaction. wikipedia.org The activity of catechol 1,2-dioxygenase is a critical step in the complete mineralization of aromatic compounds, including those derived from IAA degradation. nveo.org While extensively studied in microorganisms, the direct involvement of a homologous catechol 1,2-dioxygenase in the primary catabolism of IAA within plants is less clear. However, the degradation of aromatic rings is a fundamental biochemical process, and understanding the enzymatic mechanisms in microbes provides valuable insights into potential parallel pathways in plants.

Microbial Degradation of Indole-3-acetic Acid in Environmental Systems

Microorganisms in the soil and associated with plants play a significant role in the turnover of IAA. biorxiv.org Many bacteria possess the genetic machinery to degrade IAA, often utilizing it as a source of carbon and nitrogen. nih.gov Two primary gene clusters have been identified in bacteria that are responsible for IAA catabolism: the iac cluster for aerobic degradation to catechol and the iaa cluster for anaerobic conversion to 2-aminobenzoyl-CoA. nih.govresearchgate.net

A variety of bacterial genera, including Pseudomonas, Acinetobacter, Burkholderia, and Enterobacter, have been shown to degrade IAA. nih.govbiorxiv.org For instance, Pseudomonas putida is a well-studied model organism for bacterial IAA degradation. nwo.nl This microbial activity can influence plant development by modulating the levels of IAA in the rhizosphere. biorxiv.org Some bacteria can even mitigate the inhibitory effects of high exogenous IAA concentrations on plant root growth by degrading the excess auxin. biorxiv.org

Regulation of Indole-3-acetic Acid Concentration through Inactivation Mechanisms

The concentration of free, active IAA is tightly regulated through a combination of synthesis, transport, conjugation, and catabolism. nih.gov Inactivation mechanisms are critical for preventing the detrimental effects of excessive auxin levels. nih.gov

Conjugation of IAA to amino acids and sugars is a primary method of inactivation. researchgate.net These conjugates can serve as a readily available pool of IAA that can be hydrolyzed back to the active form when needed, or they can be targeted for irreversible degradation. nih.govnih.gov For example, IAA-aspartate is generally considered a precursor for further catabolism. nih.gov

Oxidative catabolism provides another layer of regulation. The oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA) is a major catabolic pathway in plants like Arabidopsis. nih.govoup.com This conversion effectively inactivates the hormone. nih.gov

The expression of genes involved in both conjugation (e.g., GH3 genes) and catabolism can be induced by high levels of auxin, creating a negative feedback loop to maintain homeostasis. researchgate.net Furthermore, different plant hormones can influence IAA catabolism, adding another level of complexity to its regulation. ontosight.ai Environmental factors such as light and temperature also play a role in modulating IAA levels. ontosight.ai

Role of Indole 3 Acetic Acid Precursor to 3 Indoleacetic Acid, Tms in Biological Systems

Indole-3-acetic Acid as a Phytohormone (Auxin) in Plant Growth and Development

IAA plays a crucial role in the development of root systems, including the formation of lateral and adventitious roots. taylorandfrancis.com In the context of symbiotic nitrogen fixation, IAA is involved in the complex process of nodule formation. taylorandfrancis.comoup.com While IAA production by rhizobia was initially thought to be a direct cause of root hair curling, a prerequisite for infection and nodulation, studies have shown that the relationship is more complex. nih.govnih.gov Research indicates that while IAA is essential for nodule organogenesis, root hair curling is not simply a consequence of its production by the bacteria. nih.govnih.gov The initiation of an auxin maximum at the site of nodulation is thought to result from the suppression of polar auxin transport. nih.gov

One of the most well-documented effects of IAA is the induction of cell elongation and cell division. wikipedia.orgontosight.ai This phytohormone increases the plasticity of plant cell walls, allowing them to stretch more easily when the cell takes up water. youtube.com This cellular expansion is fundamental to the growth of stems, roots, and other plant organs. ontosight.aiontosight.ai IAA also guides the differentiation of vascular tissues, which are essential for the transport of water and nutrients throughout the plant. taylorandfrancis.comoup.com

IAA is integral to the entire life cycle of a plant, starting from embryogenesis. nih.gov It is involved in establishing the basic body plan of the plant during embryonic development. Throughout the plant's life, IAA orchestrates organogenesis, the formation of new organs like leaves, flowers, and fruits. frontiersin.org

Furthermore, IAA is the key molecule mediating tropisms, the directional growth responses of plants to environmental stimuli. youtube.com In phototropism, the growth towards a light source, IAA migrates to the shaded side of the stem, promoting cell elongation there and causing the stem to bend towards the light. youtube.comyoutube.com In gravitropism, the response to gravity, IAA accumulation in the lower side of the root inhibits cell elongation, causing the root to grow downwards, while in the shoot, it stimulates elongation, causing it to grow upwards. youtube.comyoutube.com

The effects of IAA are often modulated by its interaction with other phytohormones. clinisciences.com A classic example is the ratio of auxin to cytokinin, which is a critical determinant in the initiation of root versus shoot buds in tissue culture. clinisciences.com IAA also interacts with ethylene (B1197577), as high concentrations of auxin can stimulate ethylene production, which can in turn inhibit further growth. chemicalbook.com In postharvest fruit, IAA has been shown to increase ethylene production, which is linked to the ripening process. nih.gov

IAA plays a significant role in the physiology of harvested fruits. nih.govfrontiersin.orgnih.gov In climacteric fruits like kiwifruit, exogenous IAA treatment has been shown to accelerate softening. nih.govfrontiersin.org This is achieved by upregulating the expression of genes involved in the breakdown of starch and cell wall components. nih.govfrontiersin.org Specifically, IAA treatment leads to a decrease in starch, cellulose, and protopectin content, while increasing the level of water-soluble pectin, resulting in a softer fruit texture. nih.govfrontiersin.org

Production and Function of Indole-3-acetic Acid by Microorganisms

The ability to synthesize IAA is widespread among bacteria and fungi that inhabit diverse environments, including the soil and the tissues of plants. nih.govnih.govtandfonline.comnih.gov

Microbial IAA is synthesized through several pathways, with the most common ones starting from the amino acid tryptophan. oup.comnih.gov These include the indole-3-acetamide (B105759) (IAM) pathway, the indole-3-pyruvic acid (IPyA) pathway, and the tryptamine (B22526) pathway. oup.comnih.gov Some microorganisms may even possess more than one pathway for IAA biosynthesis. nih.gov There is also evidence for tryptophan-independent pathways in some yeasts. nih.gov

The production of IAA by microorganisms can have significant effects on plants. nih.gov Plant-growth-promoting rhizobacteria (PGPR) can produce IAA that stimulates plant growth by, for example, enhancing root development, which in turn improves nutrient uptake. taylorandfrancis.com However, some plant pathogens also produce IAA as a virulence factor to disrupt normal plant development. oup.com Thus, the role of microbial IAA in plant-microbe interactions can range from beneficial (phytostimulation) to detrimental (phytopathogenesis). oup.com

Table 2: Major IAA Biosynthesis Pathways in Microorganisms

| Pathway | Key Intermediate(s) | Key Enzyme(s) | References |

|---|---|---|---|

| Indole-3-acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH) | oup.com |

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferase, Pyruvate decarboxylase (IPDC), Aldehyde dehydrogenase | oup.comnih.gov |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase | nih.gov |

| Indole-3-acetonitrile (B3204565) (IAN) | Indole-3-acetonitrile | Nitrilase | oup.com |

Plant Growth-Promoting Rhizobacteria (PGPR) and Auxin Production

A significant trait of many Plant Growth-Promoting Rhizobacteria (PGPR) is their ability to synthesize and secrete IAA. mdpi.comtmkarpinski.com These bacteria colonize the area around plant roots (the rhizosphere) and can enhance plant growth through various mechanisms, with IAA production being a key factor. bbrc.inresearchgate.net

Numerous bacterial genera are known for their IAA-producing capabilities, including Azospirillum, Bacillus, Pseudomonas, and Enterobacter. bbrc.innih.gov The amount of IAA produced can vary significantly depending on the bacterial strain and environmental conditions such as pH, temperature, and nutrient availability. tmkarpinski.comacademicjournals.org

Table 2: Examples of IAA Production by Plant-Associated Microbes

| Microorganism | Reported IAA Production | Notes |

| Ignatzschineria sp. CG20001 | 16.6 mg/L/h | Production was highly dependent on the presence of the precursor, L-tryptophan. nih.gov |

| Various rhizobacteria from Southern Punjab | Up to 152 µg/ml | A screening of 40 strains showed a wide range of IAA production potential. pjoes.com |

| Curvularia lunata (endophytic fungus) | 45.17 µg/mL | This was the highest producing fungus among several isolates tested. researchgate.net |

| Aspergillus ustus (endophytic fungus) | 72 µg/20 ml | Isolate from Phyllanthus emblica showed significant IAA production. agriculturejournal.org |

| Endophytic fungi from halophytes | Up to 24.2 μg/ml | Penicillium strains showed high production, even under salt stress conditions. researchgate.net |

Role in Plant-Microbe Communication and Interactions

Indole-3-acetic acid serves as a crucial signaling molecule in the complex communication network between plants and microbes. oup.comfrontiersin.org It is a widespread code used by both beneficial and pathogenic microbes to interact with their plant hosts. nih.govfrontiersin.org Bacteria, in particular, use this phytohormone as part of their strategy to colonize plant surfaces and tissues. oup.comnih.gov

In beneficial interactions, such as those with PGPR, IAA helps establish a symbiotic or mutualistic relationship. The bacterial auxin promotes root development, creating a larger habitat and increased nutrient supply for the bacteria. nih.gov In pathogenic interactions, disease-causing bacteria can manipulate the host's developmental processes by producing IAA. nih.govnih.gov Elevated auxin levels can suppress the plant's defense responses, making it more susceptible to infection. nih.govoup.com For example, some pathogenic bacteria interfere with the host's auxin signaling to circumvent basal plant defenses. researchgate.netoup.com

Therefore, IAA can be considered a reciprocal signaling molecule. nih.gov Plants respond to the microbial IAA, and the microbes themselves can respond to plant-derived signals that may influence their own IAA synthesis. nih.gov The outcome of the interaction—be it phytostimulation or pathogenesis—often depends on the concentration and localization of IAA and the specific plant and microbial species involved. oup.compsu.edu

Influence on Microbial Growth and Development

Beyond its role as an intercellular signal in plant-microbe interactions, IAA can also function as an intracellular signaling molecule that directly affects microbial physiology. nih.govoup.comnih.gov Several studies have shown that IAA can regulate gene expression in various bacteria, influencing processes vital for their survival and behavior. nih.govoup.com

This signaling role is not limited to IAA-producing microbes; some non-producing species can also respond to external IAA in their environment. oup.compsu.edu For example, IAA has been shown to regulate genes involved in virulence and stress responses in some bacterial pathogens. oup.com This suggests that microbes can use IAA to sense their environment, possibly as an indicator of proximity to a plant host or as a signal for coordinating group behaviors. oup.com The finding that IAA, a well-known phytohormone, also acts as a microbial metabolic and signaling molecule has opened new avenues of research into bacterial physiology and their interactions with host organisms. oup.comnih.gov

Secretion of Indole-3-acetic Acid by Fungi and Bacteria

The ability to synthesize and secrete IAA is a widespread trait among a diverse range of microorganisms, including many species of bacteria and fungi. nih.govoup.complantsciencejournal.com The production of this auxin is not limited to plant-associated microbes; it has been observed in soil, endophytic, and even marine microorganisms. researchgate.net

Microorganisms synthesize IAA through multiple biochemical pathways, which often show similarities to those found in plants. nih.govnih.gov The synthesis pathways are broadly categorized as tryptophan-dependent and tryptophan-independent. plantsciencejournal.comnih.gov

The most common tryptophan-dependent pathways include:

The Indole-3-acetamide (IAM) pathway: This two-step pathway is well-characterized in bacteria, particularly in phytopathogens like Agrobacterium tumefaciens. oup.compsu.edu

The Indole-3-pyruvic acid (IPyA) pathway: Believed to be a major pathway in both plants and a broad range of bacteria, including many beneficial PGPR like Azospirillum and Enterobacter. oup.comnih.gov It is also considered a primary pathway for IAA synthesis in many ectomycorrhizal fungi. nih.govasm.org

The Tryptamine (TAM) pathway. nih.govasm.org

The Indole-3-acetonitrile (IAN) pathway. plantsciencejournal.comasm.org

The existence of multiple and sometimes redundant pathways within a single organism highlights the importance of IAA production for microbial life. oup.com The secretion of IAA by these microbes into the surrounding environment is a key mechanism by which they influence plant growth, establish symbiotic or pathogenic relationships, and communicate within their ecological niches. nih.govfrontiersin.orgasm.org

Research Directions and Methodological Advancements in 3 Indoleacetic Acid, Tms Studies

Integration of Multi-Omics Approaches for Comprehensive Indole-3-acetic Acid Pathway Analysis

The complexity of IAA's influence on biological processes necessitates a holistic analytical approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is emerging as a powerful strategy to build a comprehensive picture of IAA pathway dynamics. frontiersin.org This approach moves beyond studying single components in isolation, aiming to understand the emergent properties of the system as a whole. biorxiv.org

By combining different layers of biological information, researchers can construct more accurate models of metabolic networks. nih.gov For instance, integrating transcriptomics and metabolomics has been used to model the multi-cell root system in Arabidopsis, successfully predicting the metabolic flux of IAA across different tissues. frontiersin.org These models allow for the exploration of complex metabolic processes, from the single-cell to the whole-organism level. nih.govfrontiersin.org

A key goal of multi-omics integration is to identify correlations and interactions between different molecular layers, such as the relationship between gene expression (transcriptomics) and protein abundance (proteomics) or metabolite levels (metabolomics). frontiersin.orgnih.gov In the context of IAA, this can reveal how genetic information is translated into the functional machinery that synthesizes, transports, and degrades the hormone. For example, a study combining different weighted networks from various omics data into a fused network helped to illuminate the roles of transcription factors in molecular regulation. frontiersin.org Similarly, multi-omics studies have provided genome-wide evidence for extensive interactions between different signaling pathways that influence IAA levels and responses. biorxiv.org

However, integrating these large and diverse datasets presents significant challenges, including data normalization and the development of sophisticated computational and mathematical frameworks to make sense of the combined information. nih.govresearchgate.net

Development of Advanced Analytical Techniques for Trace Level Detection and Quantification of 3-Indoleacetic Acid, TMS

Accurately measuring IAA is challenging due to its typically low concentrations in complex biological samples. This has driven the development of increasingly sensitive and specific analytical methods. jabonline.in While traditional methods like the Salkowski colorimetric assay exist, they can be non-specific, as the reagent reacts with various indolic compounds, not just IAA. nih.gov

Modern analytical chemistry offers a suite of powerful techniques for trace-level detection. High-Performance Liquid Chromatography (HPLC) is a cornerstone technology, essential for analyzing non-volatile compounds like IAA. creative-proteomics.com When coupled with detectors like fluorescence or ultraviolet (UV) detectors, HPLC provides reliable quantification. jabonline.in For enhanced sensitivity and structural confirmation, HPLC is often paired with Mass Spectrometry (MS), a technique known as LC-MS. creative-proteomics.com

Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with tandem mass spectrometry (UPLC/ESI-MS/MS), is particularly powerful. This method offers high sensitivity and specificity, enabling the quantification of IAA from very small samples (e.g., 10-100 mg of tissue) and eliminating spectral interference from the complex sample matrix. jabonline.innih.gov Detection limits for IAA using advanced LC-MS platforms can be as low as 1 ng/mL. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique. Because IAA is not inherently volatile, it requires a process called derivatization before GC-MS analysis. This involves chemically modifying the IAA molecule to increase its volatility. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (B98337) (TMS) derivative of IAA. nih.gov This this compound derivative is more suitable for gas chromatography. nih.govnist.gov The derivatized sample is then analyzed by GC-MS, which provides both quantitative data and mass spectra for definitive identification. nih.govresearchgate.net

Table 1: Comparison of Analytical Techniques for 3-Indoleacetic Acid (IAA) Detection

| Technique | Principle | Derivatization | Sensitivity | Selectivity | Key Advantages |

|---|---|---|---|---|---|

| Colorimetry (Salkowski) | Forms a colored complex with indolic compounds. | Not required | Low | Low | Simple, rapid screening. |

| HPLC-UV/Fluorescence | Chromatographic separation followed by UV absorbance or fluorescence detection. jabonline.increative-proteomics.com | Not required | Moderate | Moderate | Good for quantification in less complex samples. jabonline.in |

| UPLC/ESI-MS/MS | High-resolution chromatographic separation coupled with highly specific mass-based detection. jabonline.in | Not required (though methylation can improve sensitivity). nih.gov | Very High | Very High | Excellent for trace-level detection in complex matrices with minimal sample. jabonline.in |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. nih.gov | Required (e.g., Trimethylsilyl (TMS) derivatization). nih.govnist.gov | High | Very High | Provides definitive structural information through mass spectra. researchgate.net |

Application of Stable Isotope Tracing for Elucidating Dynamic Metabolic Fluxes involving Indole-3-acetic Acid

Stable isotope tracing is an invaluable tool for investigating the dynamic changes in metabolic pathways in vivo. nih.gov This technique involves supplying a biological system with a precursor molecule labeled with a heavy, non-radioactive isotope (like ¹³C, ¹⁵N, or ²H). By tracking the incorporation of this isotope into downstream metabolites using mass spectrometry or NMR, researchers can map the flow of atoms through a metabolic network, a process known as metabolic flux analysis. nih.govresearchgate.net

This methodology has been powerfully applied to the study of IAA metabolism. For example, by feeding organisms ¹³C-labeled tryptophan, the primary precursor for most IAA biosynthesis, researchers can trace the utilization of different synthetic pathways and identify key intermediates. nih.gov This approach provides direct evidence for the activity of specific pathways under different conditions.

The use of stable isotope-labeled internal standards is also crucial for accurate quantification in analytical methods like LC-MS and GC-MS. researchgate.net For instance, deuterium-labeled IAA (e.g., ¹³C₆-IAA or [²H₅]-IAA) is added to a sample at the beginning of the extraction process. Because the labeled standard has nearly identical chemical properties to the endogenous IAA but a different mass, it can be distinguished by the mass spectrometer. This allows for the correction of any sample loss during purification and variations in instrument response, leading to highly accurate measurements. nih.gov

Kinetic studies using stable isotopes can reveal the turnover rates of IAA and its conjugates. By monitoring the rate at which the heavy isotope appears in IAA and its metabolites, scientists can gain insights into the speed of both synthesis and catabolism, providing a dynamic view of how IAA homeostasis is maintained. researchgate.net This is particularly useful for understanding how organisms adapt their hormone levels in response to environmental or developmental cues.

Investigating Novel Biosynthetic and Catabolic Enzymes and Genes related to Indole-3-acetic Acid

The concentration of IAA in any system is a result of the balance between its synthesis (biosynthesis) and its breakdown (catabolism). A significant area of research focuses on identifying and characterizing the enzymes and genes that control these processes.

Biosynthesis: Multiple tryptophan-dependent pathways for IAA biosynthesis have been identified in both plants and microorganisms. nih.govnih.gov The discovery of these pathways has been driven by genetic and biochemical analyses, often involving the study of mutants with altered IAA levels. The primary pathways include:

The Indole-3-acetamide (B105759) (IAM) pathway: This is a well-characterized two-step pathway where tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase (encoded by the iaaM gene) and then to IAA by an IAM hydrolase (encoded by iaaH). oup.commdpi.com

The Indole-3-pyruvic acid (IPyA) pathway: Considered a major pathway in many organisms, it involves the conversion of tryptophan to IPyA by an aminotransferase, followed by the conversion of IPyA to indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase (IPDC). IAAld is then oxidized to IAA. nih.govnih.govoup.com

Other pathways: Additional routes like the tryptamine (B22526) (TAM), indole-3-acetonitrile (B3204565) (IAN), and tryptophan side-chain oxidase (TSO) pathways also contribute to IAA production, each with its own set of intermediate molecules and enzymes. nih.gov

Catabolism: The irreversible breakdown of IAA is equally important for regulating its levels. The primary catabolic pathway involves the oxidation of IAA to 2-oxindole-3-acetic acid (OxIAA). oup.com Additionally, IAA can be conjugated to amino acids and sugars. While some conjugates are considered storage forms that can be hydrolyzed back to free IAA, others, like N-(indole-3-acetyl)-aspartate (IAAsp) and N-(indole-3-acetyl)-glutamate (IAGlu), are targeted for catabolism and represent an irreversible removal of active IAA. nih.govresearchgate.net

Table 2: Key Enzymes and Genes in Indole-3-acetic Acid (IAA) Metabolism

| Process | Pathway | Key Enzyme(s) | Gene(s) (Example) | Function |

|---|---|---|---|---|

| Biosynthesis | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase; IAM hydrolase oup.com | iaaM; iaaH mdpi.com | Converts Tryptophan to IAM, then to IAA. oup.com |

| Biosynthesis | Indole-3-pyruvic acid (IPyA) | Aminotransferase; Indole-3-pyruvate decarboxylase (IPDC) nih.govnih.gov | ipdC nih.gov | Converts Tryptophan to IPyA, then to IAAld and finally IAA. nih.gov |

| Conjugation | - | IAA-amido synthetases (e.g., GH3 proteins) researchgate.net | GH3 family researchgate.net | Conjugates IAA to amino acids for storage or catabolism. researchgate.net |

| Conjugation | - | IAA carboxyl methyltransferase mdpi.com | IAMT1 | Converts IAA to its methyl ester (MeIAA). |

| Catabolism | Oxidation | - | - | Oxidizes IAA to 2-oxindole-3-acetic acid (OxIAA). oup.com |

Understanding Regulatory Networks Governing Indole-3-acetic Acid Homeostasis

The maintenance of appropriate IAA levels, known as homeostasis, is governed by complex regulatory networks that integrate developmental and environmental signals. nih.gov These networks operate at multiple levels, including the regulation of biosynthetic and catabolic gene expression, transport, and signal transduction. mdpi.com

A central component of the IAA signaling pathway involves the Aux/IAA family of transcriptional repressor proteins. In the absence of auxin, these proteins bind to Auxin Response Factors (ARFs) , which are transcription factors that control the expression of auxin-responsive genes. This binding prevents the ARFs from activating gene expression. When IAA levels rise, the hormone acts as a molecular "glue," facilitating the interaction between the Aux/IAA proteins and a receptor complex known as SCFTIR1/AFB. This interaction targets the Aux/IAA proteins for degradation, thereby releasing the ARFs to activate the transcription of target genes.

This system creates a negative feedback loop. Among the genes activated by ARFs are the Aux/IAA genes themselves. This means that as IAA levels rise and Aux/IAA proteins are degraded, more Aux/IAA genes are transcribed, leading to a replenishment of the repressor proteins. This mechanism allows the system to be rapidly reset and remain sensitive to subsequent changes in auxin concentration.

Furthermore, research shows that different auxin types can influence each other's metabolism. For example, an accumulation of phenylacetic acid (PAA), another natural auxin, can induce the expression of GH3 genes, which encode enzymes that conjugate and inactivate IAA, thereby reducing its levels. researchgate.net Similarly, high levels of melatonin (B1676174) have been shown to down-regulate many IAA-responsive genes, suggesting a complex interplay between different signaling molecules in maintaining hormonal balance. mdpi.com Deletion of key biosynthetic genes, such as ipdc, has been shown to cause major changes in the transcriptome, highlighting the role of IAA as a signaling molecule that influences broad cellular processes. nih.gov

Q & A

Q. What controls are essential for distinguishing endogenous IAA from exogenously applied analogs in plant experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.